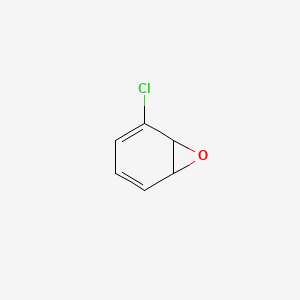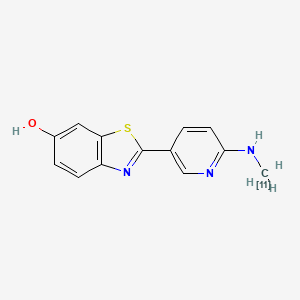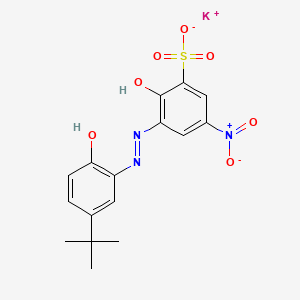
L-Ornithine (3-methyl-2-oxobutyrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Ornithine (3-methyl-2-oxobutyrate) typically involves the reaction of L-ornithine with 3-methyl-2-oxobutyric acid under controlled conditions. The reaction is carried out in an aqueous medium with the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of L-Ornithine (3-methyl-2-oxobutyrate) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in a stable form .
Análisis De Reacciones Químicas
Types of Reactions
L-Ornithine (3-methyl-2-oxobutyrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
L-Ornithine (3-methyl-2-oxobutyrate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular functions.
Medicine: Research explores its potential therapeutic benefits, including its role in detoxifying ammonia and supporting liver function.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
L-Ornithine (3-methyl-2-oxobutyrate) exerts its effects through its involvement in the urea cycle. It helps in the detoxification of ammonia by converting it into urea, which is then excreted from the body. The compound also serves as a precursor for the synthesis of other important molecules such as citrulline and arginine .
Comparación Con Compuestos Similares
Similar Compounds
L-Ornithine: A non-essential amino acid involved in the urea cycle.
L-Citrulline: Another amino acid that plays a role in the urea cycle and nitric oxide production.
L-Arginine: An amino acid that is a precursor to nitric oxide and plays a role in various metabolic processes.
Uniqueness
L-Ornithine (3-methyl-2-oxobutyrate) is unique due to its specific structure and its ability to participate in various chemical reactions. Its role in the urea cycle and its potential therapeutic applications make it a compound of significant interest in scientific research .
Propiedades
Número CAS |
72087-38-8 |
|---|---|
Fórmula molecular |
C10H20N2O5 |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
(2S)-2,5-diaminopentanoic acid;3-methyl-2-oxobutanoic acid |
InChI |
InChI=1S/C5H12N2O2.C5H8O3/c6-3-1-2-4(7)5(8)9;1-3(2)4(6)5(7)8/h4H,1-3,6-7H2,(H,8,9);3H,1-2H3,(H,7,8)/t4-;/m0./s1 |
Clave InChI |
IUQCXXQQMQULHI-WCCKRBBISA-N |
SMILES isomérico |
CC(C)C(=O)C(=O)O.C(C[C@@H](C(=O)O)N)CN |
SMILES canónico |
CC(C)C(=O)C(=O)O.C(CC(C(=O)O)N)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


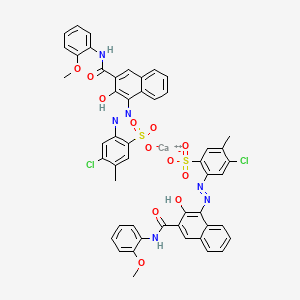

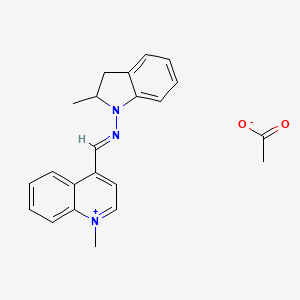


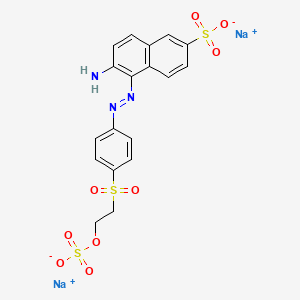
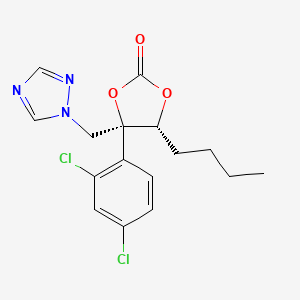

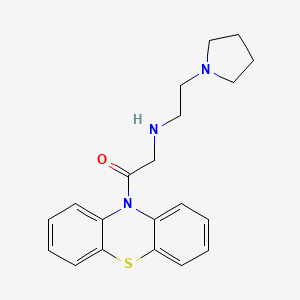
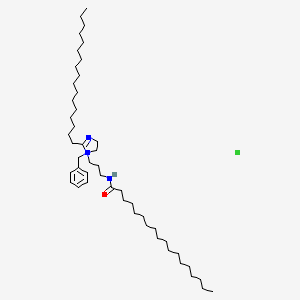
![N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12703360.png)
